![molecular formula C20H21Br3O10 B11948922 [3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate CAS No. 35023-70-2](/img/structure/B11948922.png)
[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE is a complex organic compound with the molecular formula C20H21Br3O10 and a molecular weight of 661.096 g/mol . This compound is known for its unique structure, which includes a glucopyranoside moiety and multiple bromine atoms. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 2, 4, and 6 positions.
Analyse Des Réactions Chimiques
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the glucopyranoside moiety.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, altering cellular signaling pathways.
Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE can be compared with other brominated phenyl glucopyranosides, such as:
2,4,6-Tribromophenyl β-D-Glucopyranoside: Similar in structure but lacks the acetyl groups.
2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether (DPTE): Another brominated compound with different functional groups and applications.
The uniqueness of 2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE lies in its specific combination of bromine atoms and acetyl-protected glucopyranoside moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35023-70-2 |
|---|---|
Formule moléculaire |
C20H21Br3O10 |
Poids moléculaire |
661.1 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21Br3O10/c1-8(24)28-7-15-17(29-9(2)25)18(30-10(3)26)19(31-11(4)27)20(32-15)33-16-13(22)5-12(21)6-14(16)23/h5-6,15,17-20H,7H2,1-4H3 |
Clé InChI |
QQLSQKBJOXHUDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2Br)Br)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



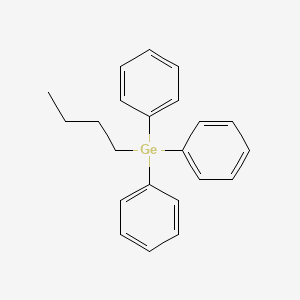

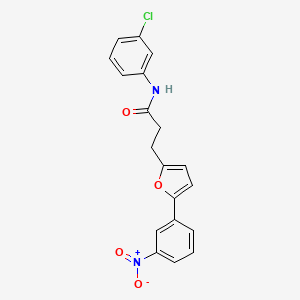
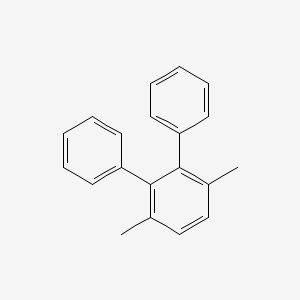
![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)


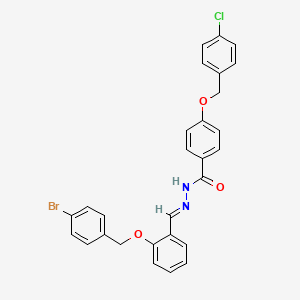


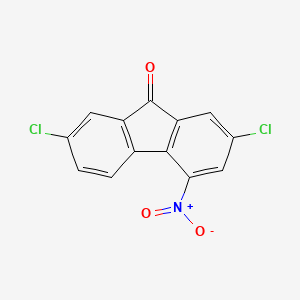
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)

